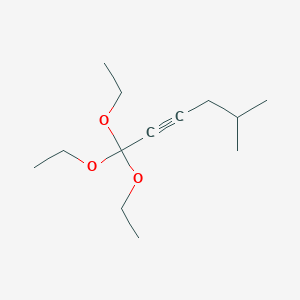
2-Azido-5-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-5-methylbenzaldehyde: is an organic compound characterized by the presence of an azide group (-N₃) and a formyl group (-CHO) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-5-methylbenzaldehyde typically involves the azidation of 5-methylbenzaldehyde. One common method is the reaction of 5-methylbenzaldehyde with sodium azide in the presence of a suitable catalyst, such as copper(II) triflate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yields and purity. The use of azidotrimethylsilane (TMSN₃) as the azide source in the presence of a copper catalyst is a practical approach for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-Azido-5-methylbenzaldehyde can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted benzaldehydes.
Reduction: 2-Amino-5-methylbenzaldehyde.
Cycloaddition: 1,2,3-Triazoles.
Applications De Recherche Scientifique
Chemistry: 2-Azido-5-methylbenzaldehyde is used as a building block in the synthesis of various heterocyclic compounds, including triazoles and tetrazoles. These heterocycles are valuable in medicinal chemistry for the development of pharmaceuticals .
Biology: In biological research, azide-modified compounds are used for bioorthogonal labeling and imaging. The azide group can be selectively targeted in living cells without interfering with native biochemical processes .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with unique properties.
Mécanisme D'action
The azide group in 2-Azido-5-methylbenzaldehyde can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by the presence of a copper catalyst, which activates the alkyne and azide groups, allowing them to react and form a stable triazole ring. The triazole formation is a key step in many bioorthogonal chemistry applications, enabling the selective modification of biomolecules .
Comparaison Avec Des Composés Similaires
2-Azidobenzaldehyde: Similar structure but without the methyl group.
5-Azido-2-methylbenzaldehyde: Similar structure with the azide and methyl groups in different positions.
2-Azido-4-methylbenzaldehyde: Similar structure with the azide group in the para position relative to the methyl group.
Uniqueness: 2-Azido-5-methylbenzaldehyde is unique due to the specific positioning of the azide and methyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can be advantageous in the synthesis of certain heterocyclic compounds and in applications requiring precise molecular modifications .
Propriétés
Numéro CAS |
113302-66-2 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-azido-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-6-2-3-8(10-11-9)7(4-6)5-12/h2-5H,1H3 |
Clé InChI |
BWDMBGAZRSRFKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=[N+]=[N-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

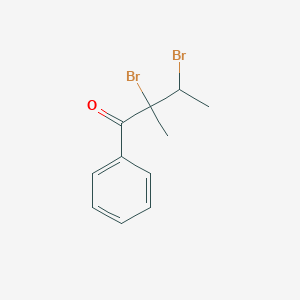
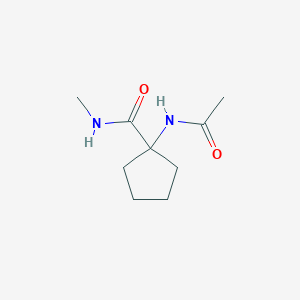
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
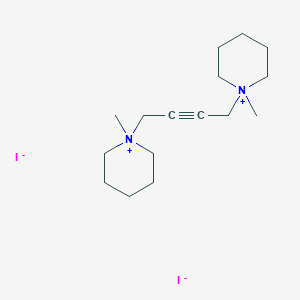
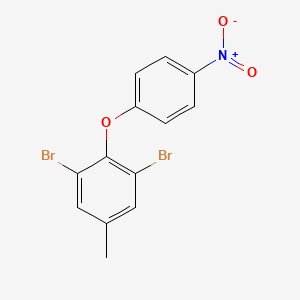
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)

